N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(p-tolyloxy)acetamide
Description
Structural Significance of Thienopyrazole Scaffolds in Medicinal Chemistry
The thieno[3,4-c]pyrazole scaffold combines a thiophene ring fused to a pyrazole moiety, creating a planar, aromatic system with distinct electronic properties. This fusion confers rigidity and stability, enabling strong interactions with hydrophobic pockets in biological targets. The sulfur atom in the thiophene ring contributes to electron delocalization, enhancing π-π stacking and dipole-dipole interactions with protein residues. Substitutions at the 2- and 3-positions of the pyrazole ring, such as the 4-chlorophenyl group in this compound, modulate steric bulk and electron density, directly influencing binding affinity and selectivity.
Table 1: Biological Activities of Thieno[3,4-c]pyrazole Derivatives with Varying Substituents
| Substituent at Position 2 | Substituent at Position 3 | Reported Activity | Reference |
|---|---|---|---|
| 4-Chlorophenyl | Methyl | Anti-inflammatory | |
| Phenyl | Carboxylate | Analgesic | |
| Pyrrolyl | Hydrazide | Antithrombotic |
The 4-chlorophenyl group at position 2 enhances lipophilicity, improving membrane permeability, while the electron-withdrawing chlorine atom stabilizes the molecule via resonance effects. Comparative studies show that bulkier substituents at position 3, such as acetamide derivatives, increase steric hindrance, which can either enhance or reduce activity depending on the target’s binding site geometry.
Role of Sulfone and Acetamide Moieties in Bioactive Compound Design
The sulfone group (-SO₂-) at position 5 of the thienopyrazole ring serves dual roles: (1) it increases metabolic stability by resisting oxidative degradation, and (2) it participates in hydrogen bonding with polar residues in enzymatic active sites. Sulfonation also enhances water solubility, addressing a common limitation of polycyclic heteroaromatic systems.
The acetamide moiety (-NHCOCH₂O-) introduces conformational flexibility, allowing the molecule to adopt optimal binding poses. The p-tolyloxy group attached to the acetamide nitrogen contributes to hydrophobic interactions, while its ether oxygen acts as a hydrogen bond acceptor. This combination balances lipophilicity and polarity, critical for oral bioavailability.
Table 2: Functional Contributions of Sulfone and Acetamide Moieties
In kinase inhibition assays, sulfone-containing thienopyrazoles exhibit reduced IC₅₀ values compared to non-sulfonated analogs, underscoring the sulfone’s role in stabilizing enzyme-inhibitor complexes. Similarly, acetamide derivatives demonstrate superior microtubule-disrupting activity in leukemia cells, attributed to their ability to penetrate lipid bilayers and bind β-tubulin.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c1-13-2-8-16(9-3-13)28-10-19(25)22-20-17-11-29(26,27)12-18(17)23-24(20)15-6-4-14(21)5-7-15/h2-9H,10-12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFYPGXQIQJHOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(p-tolyloxy)acetamide is a compound of interest due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 446.9 g/mol. The IUPAC name is N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(p-tolyloxy)acetamide. Its structural features include a thieno[3,4-c]pyrazole core and a chlorophenyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 446.9 g/mol |
| IUPAC Name | N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(p-tolyloxy)acetamide |
Synthesis Methods
The synthesis of this compound typically involves multiple steps starting from readily available precursors. Common methods include:
- Nucleophilic Addition-Elimination : This method involves the reaction of intermediates with hydrazine derivatives.
- Cyclization Reactions : The thieno[3,4-c]pyrazole core can be formed through cyclization under controlled conditions.
- Substitution Reactions : The introduction of the chlorophenyl group occurs via substitution reactions.
Advancements in synthesis techniques such as microwave-assisted synthesis and flow chemistry have improved the efficiency and yield of producing this compound .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in mitochondrial respiration, affecting cellular energy production.
- Receptor Modulation : It has shown potential as a modulator for various receptors involved in cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines including lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells. The IC50 values for these activities were found to be notably low, indicating high potency .
- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains and fungi. Its structure allows it to interact with microbial enzymes or membranes, leading to cell death .
- Anti-inflammatory Effects : Inflammation-related assays have indicated that this compound can reduce inflammatory markers significantly in vitro .
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Anticancer Screening : A study evaluating the compound's effect on multicellular spheroids revealed its potential as an anticancer agent with mechanisms involving apoptosis induction .
- Antimicrobial Testing : In vitro tests against Candida albicans and Cryptococcus neoformans showed promising antifungal activity comparable to established antifungal agents .
Scientific Research Applications
Chemistry
The compound serves as a versatile building block for synthesizing more complex molecules. Its unique thienopyrazole structure allows for modifications that can lead to new derivatives with potentially enhanced properties.
Biological Activities
Research indicates that N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(p-tolyloxy)acetamide exhibits significant biological activities:
- Antimicrobial Properties: Studies have shown that derivatives of thienopyrazoles can possess antimicrobial activity against various pathogens. The presence of the chlorophenyl group may enhance this activity by increasing lipophilicity and cellular uptake.
- Anticancer Potential: Preliminary studies suggest that this compound may exhibit anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against different cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent. Its structural features are conducive to interactions with biological targets, making it a candidate for drug development:
- Mechanism of Action: The mechanism by which this compound exerts its effects is still under investigation but may involve modulation of enzyme activity or interaction with specific receptors.
Industrial Applications
In addition to its research uses, this compound could have applications in the development of new materials or as a catalyst in various chemical reactions due to its stability and reactivity.
Case Studies and Research Findings
Recent studies have highlighted the potential of thienopyrazole derivatives in various applications:
- Antiviral Activity: A study focusing on heterocyclic compounds has shown that thienopyrazole derivatives exhibit antiviral properties against several viral strains (e.g., HSV-1) . This suggests that similar compounds could be explored for antiviral drug development.
- Cytotoxicity Against Cancer Cells: Research has indicated that certain thienopyrazole derivatives can inhibit the growth of cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values indicating significant potency .
Q & A
Q. What synthetic methodologies are recommended for constructing the thieno[3,4-c]pyrazole core in this compound?
The thieno[3,4-c]pyrazole scaffold can be synthesized via cyclocondensation reactions. A common approach involves reacting thiophene derivatives with hydrazine hydrate under reflux conditions, followed by oxidation to introduce the sulfone group (5,5-dioxido). For example, analogous pyrazolo-benzothiazine sulfones were synthesized using a two-step process: (i) cyclization of substituted thiophenes with hydrazines, and (ii) oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to form the sulfone moiety . Key intermediates should be purified via column chromatography and characterized by NMR and mass spectrometry.
Q. How can the presence of the sulfone group (5,5-dioxido) be confirmed experimentally?
The sulfone group is confirmed using a combination of spectroscopic and crystallographic methods:
- FT-IR : Strong asymmetric and symmetric S=O stretching vibrations at ~1300–1150 cm⁻¹ .
- ¹H/¹³C NMR : Deshielding effects on adjacent protons/carbons due to the electron-withdrawing sulfone group.
- X-ray crystallography : Definitive confirmation via bond lengths (S–O ≈ 1.43 Å) and angles in the crystal structure .
Q. What safety precautions should be observed during handling due to structural analogs' hazards?
While specific toxicity data for this compound may be limited, general precautions for sulfone- and acetamide-containing compounds include:
- Use of PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
- Work in a fume hood to prevent inhalation of fine particles .
- Emergency procedures: Flush eyes with water for 15 minutes; wash skin with soap; seek medical attention if ingested .
Q. Which spectroscopic techniques are critical for characterizing the acetamide side chain?
- ¹H NMR : The acetamide NH proton appears as a broad singlet (~δ 8–10 ppm). The p-tolyloxy group’s aromatic protons show splitting patterns consistent with para-substitution (e.g., doublets at δ ~6.8–7.2 ppm) .
- ¹³C NMR : The carbonyl carbon (C=O) resonates at ~δ 165–170 ppm .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula.
Advanced Research Questions
Q. How can SHELX software improve the accuracy of crystallographic refinement for this compound?
SHELXL (via SHELX suite) enables high-precision refinement by:
- Applying restraints to bond lengths/angles for the sulfone and pyrazole moieties, reducing overfitting .
- Using the TWIN command to address twinning in crystals with low symmetry .
- Validating hydrogen bonding networks with the AFIX command . Post-refinement, validate the structure using tools like PLATON to check for missed symmetry or disorder .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in biological studies?
- Target fishing : Use affinity chromatography or surface plasmon resonance (SPR) to identify protein targets .
- Molecular docking : Simulate interactions with receptors (e.g., kinases) using AutoDock Vina, focusing on the sulfone’s hydrogen-bonding potential .
- Metabolic stability assays : Incubate with liver microsomes to assess CYP450-mediated degradation, with LC-MS monitoring .
Q. How should structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Core modifications : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to probe electronic effects .
- Side-chain variations : Substitute the p-tolyloxy group with heteroaromatics (e.g., pyridyl) to enhance solubility .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., sulfone as a hydrogen-bond acceptor) .
Q. How can contradictions between crystallographic and spectroscopic data be resolved?
- Validate NMR assignments : Compare experimental shifts with DFT-calculated NMR (e.g., using Gaussian) to identify misassigned protons .
- Re-examine crystal packing : Use Mercury to visualize intermolecular interactions that might influence bond lengths (e.g., π-stacking distorting aromatic rings) .
- Cross-validate purity : Repeat HPLC analysis to rule out impurities affecting spectroscopic results .
Q. What experimental conditions could destabilize the sulfone moiety during biological assays?
- pH sensitivity : Test stability in buffers (pH 4–10) via UV-Vis or LC-MS; sulfones are generally stable but may degrade under strongly acidic/basic conditions .
- Reductive environments : Incubate with glutathione to assess susceptibility to thiol-mediated reduction .
- Temperature : Conduct accelerated stability studies (40–60°C) to identify decomposition pathways .
Q. Which computational methods are suitable for modeling the compound’s electronic properties?
- DFT calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions .
- Molecular dynamics (MD) : Simulate solvation effects in explicit water to predict bioavailability .
- ADMET prediction : Employ SwissADME to estimate permeability (LogP) and CYP inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
